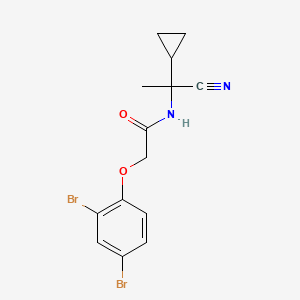
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
説明
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a cyclopropyl group, and a dibromophenoxy moiety attached to an acetamide backbone
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBYLLVJLWIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced via cyclopropanation reactions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Attachment of the dibromophenoxy moiety: This step may involve the reaction of a dibromophenol derivative with an appropriate acylating agent.
Formation of the acetamide backbone: The final step could involve the reaction of the intermediate with an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the cyano group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure with chlorine atoms instead of bromine.
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenoxy)acetamide: Similar structure with fluorine atoms instead of bromine.
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure with methyl groups instead of bromine.
Uniqueness
The uniqueness of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs
For detailed and specific information, consulting scientific literature and databases would be essential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


